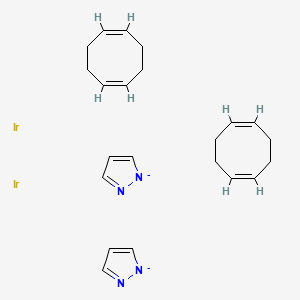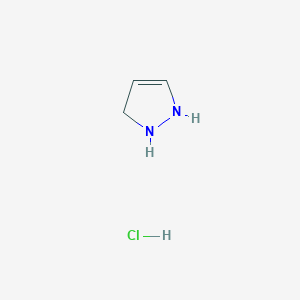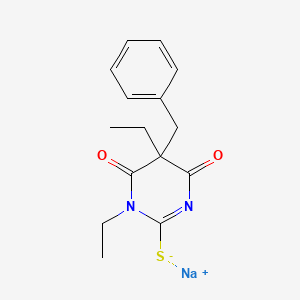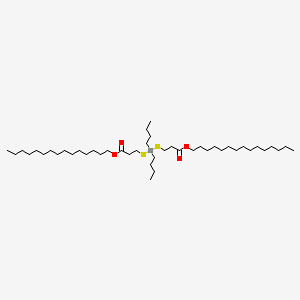![molecular formula C2H6O B13790943 Ethanol,[1-3H]](/img/structure/B13790943.png)
Ethanol,[1-3H]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanol,[1-3H], also known as tritiated ethanol, is a radioactive form of ethanol where the hydrogen atom in the hydroxyl group is replaced by tritium, a radioactive isotope of hydrogen. This compound is used extensively in scientific research due to its radioactive properties, which allow for tracing and studying various biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol,[1-3H] typically involves the exchange of the hydrogen atom in the hydroxyl group of ethanol with tritium. This can be achieved through catalytic exchange reactions where ethanol is exposed to tritium gas in the presence of a catalyst such as platinum or palladium .
Industrial Production Methods: Industrial production of Ethanol,[1-3H] is not as common due to the specialized nature of the compound. it can be produced in specialized facilities equipped to handle radioactive materials. The process involves the careful handling and incorporation of tritium into ethanol under controlled conditions to ensure safety and purity .
化学反应分析
Types of Reactions: Ethanol,[1-3H] undergoes similar chemical reactions as regular ethanol, including:
Common Reagents and Conditions:
Oxidation: Potassium dichromate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products:
Oxidation: Acetaldehyde,[1-3H] and acetic acid,[1-3H].
Reduction: Ethane,[1-3H].
Substitution: Ethyl chloride,[1-3H].
科学研究应用
Ethanol,[1-3H] is widely used in various fields of scientific research:
Chemistry: It is used as a tracer to study reaction mechanisms and pathways.
Biology: It helps in understanding metabolic pathways by tracking the incorporation and movement of ethanol in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the distribution and metabolism of ethanol in the body.
作用机制
The mechanism of action of Ethanol,[1-3H] is similar to that of regular ethanol but with the added ability to trace its movement due to its radioactive nature. Ethanol affects the central nervous system by interacting with various neurotransmitter receptors, including GABA, NMDA, and serotonin receptors. The tritium label allows researchers to track the distribution and metabolism of ethanol in real-time, providing valuable insights into its effects and pathways .
相似化合物的比较
Methanol,[1-3H]: A tritiated form of methanol used for similar tracing studies.
Propanol,[1-3H]: Another tritiated alcohol used in biochemical research.
Butanol,[1-3H]: Used in studies involving longer-chain alcohols.
Uniqueness: Ethanol,[1-3H] is unique due to its balance of being a small molecule with significant biological relevance, making it ideal for a wide range of studies. Its radioactive properties provide a powerful tool for tracing and studying biochemical processes in detail .
属性
分子式 |
C2H6O |
|---|---|
分子量 |
50.08 g/mol |
IUPAC 名称 |
1,1-ditritioethanol |
InChI |
InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i2T2 |
InChI 键 |
LFQSCWFLJHTTHZ-BMCFWTDKSA-N |
手性 SMILES |
[3H]C([3H])(C)O |
规范 SMILES |
CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(3-{[3-(Aminooxy)propyl]amino}propyl)acetamide](/img/structure/B13790867.png)











